1,1'-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene]
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Overview
Description
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is an organic compound with the molecular formula C22H30 It is a derivative of benzene, characterized by the presence of two benzene rings connected by a butane-2,3-diyl bridge, each substituted with a 2-methylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] typically involves the reaction of 4-(2-methylpropyl)benzene with a butane-2,3-diyl bridging agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to its biological activity and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as binding to receptors or enzymes, leading to changes in biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(2,3-Butanediyl)bis(4-isopropylbenzene)
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis[4-methoxy-]
- Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-
Uniqueness
1,1’-(Butane-2,3-diyl)bis[4-(2-methylpropyl)benzene] is unique due to its specific substitution pattern and the presence of a butane-2,3-diyl bridge. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
112901-90-3 |
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Molecular Formula |
C24H34 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
1-(2-methylpropyl)-4-[3-[4-(2-methylpropyl)phenyl]butan-2-yl]benzene |
InChI |
InChI=1S/C24H34/c1-17(2)15-21-7-11-23(12-8-21)19(5)20(6)24-13-9-22(10-14-24)16-18(3)4/h7-14,17-20H,15-16H2,1-6H3 |
InChI Key |
VIUUNTVXGYSFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(C)C2=CC=C(C=C2)CC(C)C |
Origin of Product |
United States |
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